molecular formula C18H22ClN5O3S B5556721 4-(4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine

4-(4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine

Cat. No. B5556721
M. Wt: 423.9 g/mol
InChI Key: MHZAGHQBAXXYTO-UHFFFAOYSA-N
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Description

This compound is a significant intermediate in various chemical processes and exhibits notable properties due to its structural components such as morpholine, pyrimidine, and chlorophenyl groups.

Synthesis Analysis

  • Lei et al. (2017) described a synthetic method for a related compound, which involves condensation reaction, chlorination, and nucleophilic substitution, with a total yield of 43% (Lei, Wang, Xiong, & Lan, 2017).
  • Chen et al. (2014) synthesized a novel compound bearing a sulfonylurea moiety, including steps like cyclization, chlorination, and substitution with morpholine and piperazine (Chen, Sun, Xu, Tu, Zheng, & Zhu, 2014).

Molecular Structure Analysis

Chemical Reactions and Properties

  • Amirnasr et al. (2001) explored the spectroscopic characterization of complexes involving morpholine, demonstrating the chemical reactivity and interactions of the morpholine component (Amirnasr, Schenk, Gorji, & Vafazadeh, 2001).

Physical Properties Analysis

  • Aydinli et al. (2010) investigated the crystal structures and spectroscopic properties of compounds containing morpholine, providing insights into the physical properties of similar compounds (Aydinli, Sayil, & Ibiş, 2010).

Chemical Properties Analysis

  • Yar et al. (2008) described a synthesis method highlighting the chemical properties and reactivity of morpholine and piperazine in heterocyclic compounds (Yar, McGarrigle, & Aggarwal, 2008).

Scientific Research Applications

Synthesis of Novel Derivatives

  • Synthesis of Thieno[2,3-D]Pyrimidine Derivative : A novel compound bearing a sulfonylurea moiety was synthesized, which included morpholine and piperazine in its structure (Chen et al., 2014).
  • Synthesis of 4-aminoquinoline Derivatives : In the quest to develop effective anticancer agents, 4-aminoquinoline derived sulfonyl analogs were synthesized using a hybrid pharmacophore approach, which included the synthesis of compounds related to the given chemical structure (Solomon et al., 2019).

Structural and Spectroscopic Studies

  • Study of Proton-Transfer Compounds : The crystal structures of proton-transfer compounds involving morpholine and piperazine were analyzed, providing insights into their structural features and hydrogen-bonding patterns (Smith et al., 2011).
  • Characterization of Co(III) Complexes : The synthesis and spectroscopic characterization of Co(III) complexes involving morpholine and piperazine were conducted, contributing to the understanding of their chemical properties (Amirnasr et al., 2001).

Biological and Pharmacological Research

  • Investigation of Anticancer Properties : Compounds synthesized with structural similarities to 4-(4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine have shown potential in anticancer research, demonstrating effectiveness against various cancer cells (Solomon et al., 2019).
  • Study of Antimicrobial Activities : Some derivatives have been explored for their antimicrobial activities, indicating potential use in addressing bacterial and fungal infections (Bektaş et al., 2010).

Material Science and Chemistry

  • Design of Ionic Liquid Crystals : Piperidinium, piperazinium, and morpholinium cations, similar in structure to the given compound, have been utilized in the design of ionic liquid crystals, demonstrating diverse mesomorphic behaviors (Lava et al., 2009).
  • Exploration of Nitrogen Sulphur Containing Heterocycles : These compounds have been highlighted for their significant potential in various industries, including medicinal and pharmaceutical applications (Sharma et al., 2020).

Miscellaneous Applications

  • Inhibitors in Enzyme Studies : Certain compounds structurally related to the given chemical have been used as inhibitors in carbonic anhydrase enzyme studies, showcasing their potential in biochemical research (Turkmen et al., 2005).

properties

IUPAC Name

4-[4-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5O3S/c19-15-3-1-2-4-16(15)28(25,26)24-9-7-22(8-10-24)17-5-6-20-18(21-17)23-11-13-27-14-12-23/h1-6H,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZAGHQBAXXYTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC(=NC=C2)N3CCOCC3)S(=O)(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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